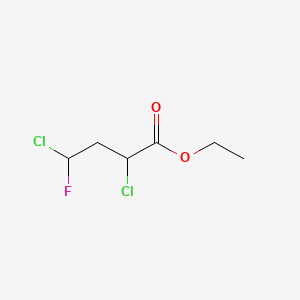
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% (4-ECPNP) is an organic compound with a variety of applications in scientific research. It is a nitro-aromatic compound with a phenolic structure and is used in a variety of biochemical and physiological experiments. 4-ECPNP has been studied for its effectiveness in a wide range of applications, including its ability to act as an antioxidant, a fluorescent probe, and a substrate for enzymatic reactions. Additionally, potential future directions for the use of 4-ECPNP will be discussed.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species. Additionally, it has been used as a substrate for enzymatic reactions, such as the oxidation of NADH and the reduction of nitroaromatics. 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has also been used as an antioxidant, with studies showing that it can scavenge free radicals and protect cells against oxidative stress.
Wirkmechanismus
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% is not fully understood, but studies have shown that it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% can act as a fluorescent probe, with studies showing that it can be used to detect reactive oxygen species. Finally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% can act as a substrate for enzymatic reactions, with studies showing that it can be used to oxidize NADH and reduce nitroaromatics.
Biochemical and Physiological Effects
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can act as an antioxidant, scavenging free radicals and protecting cells against oxidative stress. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory effects, with studies showing that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Finally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to have anti-cancer effects, with studies showing that it can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound and is easy to synthesize. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% is a stable compound and can be stored for long periods of time without degradation. On the other hand, there are some limitations to the use of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments. For example, it is not very soluble in water, so it may be difficult to dissolve in aqueous solutions. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% may be toxic in high concentrations, so it should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95%. One potential application is in drug development, as 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and anti-cancer effects. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% could be used as a fluorescent probe for the detection of reactive oxygen species, and as a substrate for enzymatic reactions. Finally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% could be used as an antioxidant to protect cells against oxidative stress.
Synthesemethoden
The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% is a multi-step process involving the reaction of 4-ethoxycarbonylphenol with nitric acid. The first step is to prepare the 4-ethoxycarbonylphenol by reacting phenol with ethyl chloroformate in the presence of a base, such as triethylamine. The second step is to react the 4-ethoxycarbonylphenol with nitric acid to produce 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95%. The reaction is carried out at room temperature and the product is isolated by precipitation using aqueous sodium bicarbonate. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
ethyl 4-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-21-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)16(19)20/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPULAXEUXQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455942 |
Source


|
| Record name | Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155791-03-0 |
Source


|
| Record name | Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)
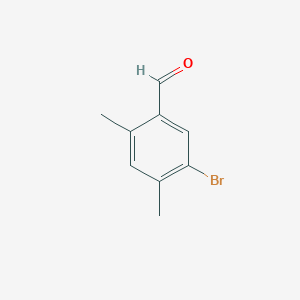


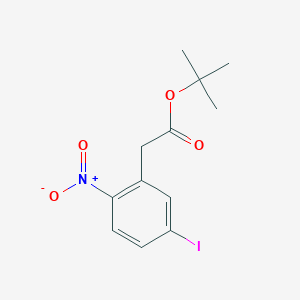
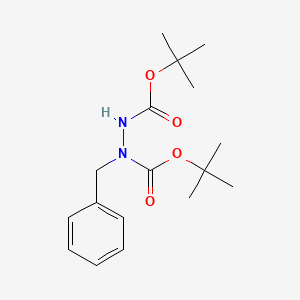

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)


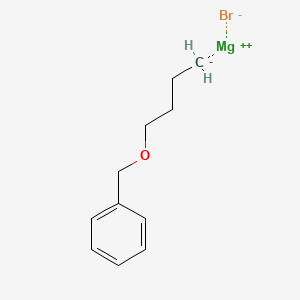
![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
